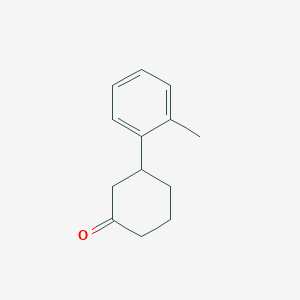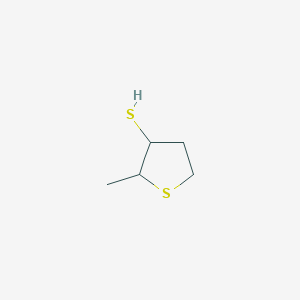
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol typically involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of ethanol as a solvent and glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system such as chloroform:methanol (4.8:0.2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and monitoring the reaction.
化学反応の分析
Types of Reactions
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.
科学的研究の応用
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action for (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
- (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Uniqueness
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is unique due to its combination of pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
1H-pyrazol-4-yl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-8(7-3-11-12-4-7)6-1-9-5-10-2-6/h1-5,8,13H,(H,11,12) |
InChIキー |
WHGCJMPEMYCQGZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)C(C2=CN=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)


![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)






